Benzenamine, 4-(1-phthalazinyloxy)-
Overview
Description
Benzenamine, 4-(1-phthalazinyloxy)- is a chemical compound . It is a derivative of aniline that has a phthalazin-1-one functional group attached to its nitrogen atom. The molecular formula of this compound is C14H11N3O and it has a molecular weight of 237.26 g/mol.
Synthesis Analysis
The synthesis of benzene derivatives often involves the effect of directing groups . For instance, in the synthesis of benzene, two reactions, acylation and bromination, are involved. The two substituents are meta to each other, which means that the effects of a meta directing groups must be utilized . Of the two reactions, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .Molecular Structure Analysis
The molecular structure of Benzenamine, 4-(1-phthalazinyloxy)- includes a phthalazin-1-one functional group attached to its nitrogen atom. The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Chemical Reactions Analysis
The chemical reactions of benzene derivatives can be complex. For instance, the synthesis of benzene derivatives with two or more substituents requires taking into account the effect of directing groups . The order of reactions can change the products produced .Physical and Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include density, color, hardness, melting and boiling points, and electrical conductivity . The specific physical and chemical properties of Benzenamine, 4-(1-phthalazinyloxy)- are not explicitly mentioned in the search results.Relevant Papers One relevant paper found discusses the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . This paper could provide valuable insights into the synthesis and properties of compounds similar to Benzenamine, 4-(1-phthalazinyloxy)-.
Scientific Research Applications
Green Synthesis of Phenazine Derivatives
A study by Yazdani-Elah-Abadi et al. (2020) highlighted a novel green synthesis approach for producing benzo[a]phthalazino[2′,3′:1,2]pyrazolo[3,4-c]phenazines, which have biological and pharmacological significance. This synthesis employs nano-Fe3O4-promoted five-component domino reactions in an eco-friendly medium, showcasing an efficient, cost-effective method with high yields and operational simplicity (Yazdani-Elah-Abadi, Mohebat, & Lashkari, 2020).
Microwave-Assisted Synthesis
Another study demonstrated the use of microwave heating in the multicomponent synthesis of poly-substituted benzo[a]pyrano[2,3-c]phenazine derivatives. This method is noted for its efficiency, avoiding the need for time-consuming and costly synthesis processes, and indicates potential applications in the combinatorial synthesis of biologically active compounds (Wang et al., 2011). The resulting phenazine and chromene motifs are recognized for their broad spectrum of biological activities (Wang, Wu, Cheng, Zhang, Liu, Jiang, Shi, & Tu, 2011).
Theophylline-Catalyzed Synthesis
Research by Yazdani-Elah-Abadi et al. (2017) introduced theophylline as a new, green catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives under solvent-free conditions. This highlights a novel approach to synthesizing complex molecular structures in an eco-friendly manner, with considerable potential for producing pharmacologically significant heterocycles (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).
Chemiluminescence in Liquid Chromatography
Yoshida et al. (2001) synthesized 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester as a chemiluminescence derivatization reagent for amines in liquid chromatography. This research provides a new method for the highly sensitive detection of primary and secondary amines, showcasing a significant advancement in analytical chemistry and potential applications in pharmaceutical analysis (Yoshida, Nakao, Matsuo, Nohta, & Yamaguchi, 2001).
Properties
IUPAC Name |
4-phthalazin-1-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIGFAISFSRPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164246 | |
Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-40-2 | |
Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149365402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(1-phthalazinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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